An In-depth Technical Guide to the Physical Properties of 4-(Ethanesulfonyl)piperidine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-(Ethanesulfonyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 4-(Ethanesulfonyl)piperidine hydrochloride. As a piperidine derivative, this compound belongs to a class of heterocyclic amines that are integral to the design and synthesis of a vast number of pharmaceuticals.[1][2] A thorough characterization of its physicochemical properties is a critical first step in the drug development pipeline, influencing everything from formulation and stability to bioavailability and therapeutic efficacy.[3][4] This document details the compound's chemical identity and summarizes its key physical attributes in a structured format. Furthermore, it provides field-proven, step-by-step experimental protocols for determining these properties, explains the scientific rationale behind methodological choices, and discusses the implications of these properties for drug development.
Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry.[5] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design.[5] Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antivirals, and treatments for central nervous system (CNS) disorders.[5][6][7]
4-(Ethanesulfonyl)piperidine hydrochloride is a specific derivative that incorporates a sulfonyl group, a functional group known for its ability to act as a hydrogen bond acceptor and improve physicochemical properties such as metabolic stability. The hydrochloride salt form is often utilized to enhance aqueous solubility and stability. Understanding the fundamental physical properties of this specific Active Pharmaceutical Ingredient (API) is essential for any research or development program.[3] This process, known as API characterization, is a foundational step in pharmaceutical formulation and quality control.[3][8]
Chemical Identity and Structure
A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.
| Identifier | Value | Source |
| Chemical Name | 4-(Ethanesulfonyl)piperidine hydrochloride | [9] |
| Synonyms | 4-(Ethylsulfonyl)piperidine hydrochloride | [9] |
| CAS Number | 1147107-63-8 | [9][10] |
| Molecular Formula | C₇H₁₆ClNO₂S | [9] |
| Molecular Weight | 213.73 g/mol | [9] |
| Chemical Structure | CCS(=O)(=O)C1CCNCC1.Cl | [11] |
The structure consists of a central piperidine ring substituted at the 4-position with an ethanesulfonyl group. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.
Core Physicochemical Properties: A Summary
The physicochemical profile of an API dictates its behavior in both formulation and physiological environments. The known and predicted properties of 4-(Ethanesulfonyl)piperidine hydrochloride are summarized below.
| Property | Value / Description | Significance in Drug Development |
| Physical Form | Solid | [9] |
| Melting Point (MP) | Data not publicly available. | A sharp, high melting point often indicates high purity and a stable crystalline lattice.[12][13] It impacts manufacturing processes and the stability of solid dosage forms.[14][15] |
| Aqueous Solubility | Expected to be soluble due to the hydrochloride salt form. | Critical for absorption and bioavailability.[16][17] Poor solubility can hinder in-vitro assay reliability and in-vivo exposure.[4][18] |
| Lipophilicity (LogP) | XlogP (predicted): 0.1 | [11] |
| Acidity/Basicity (pKa) | Data not publicly available. | The pKa determines the ionization state of the molecule at different physiological pH values, which affects solubility, absorption, and receptor binding.[19][20][21] |
Experimental Protocols for Physicochemical Characterization
The determination of these properties requires robust and reproducible experimental methods. The following section outlines standard, self-validating protocols for key analyses.
Workflow for API Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physical and chemical characterization of a new API like 4-(Ethanesulfonyl)piperidine hydrochloride.
Caption: Workflow for API Physicochemical Characterization.
Protocol: Melting Point Determination
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Principle: The melting point is a key indicator of purity. Pure crystalline compounds exhibit a sharp melting range, while impurities typically depress and broaden this range.[12][13][15] Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique for this purpose.[8]
-
Methodology (DSC):
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 4-(Ethanesulfonyl)piperidine hydrochloride into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
-
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
-
Principle: This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution, providing a true thermodynamic solubility value.[16][22]
-
Methodology:
-
System Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Incubation: Add an excess amount of solid 4-(Ethanesulfonyl)piperidine hydrochloride to a vial containing the PBS buffer. The excess solid ensures that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18]
-
Separation: Separate the undissolved solid from the solution via filtration or high-speed centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][22]
-
Validation: The presence of remaining solid material at the end of the experiment must be visually confirmed to validate that the initial amount was indeed in excess.
-
Protocol: Lipophilicity Determination (Shake-Flask LogP)
-
Principle: The partition coefficient (LogP) measures the differential solubility of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[21][23] It is a key indicator of a drug's ability to cross cell membranes.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a pH where the compound is neutral) with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of 4-(Ethanesulfonyl)piperidine hydrochloride in one of the phases. Add the second phase to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning, then allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique like HPLC-UV.[21]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Implications for Drug Development
The physical properties of 4-(Ethanesulfonyl)piperidine hydrochloride directly inform strategic decisions in the drug development process.
Caption: Impact of Physical Properties on Drug Development.
-
Formulation Development: The high aqueous solubility expected from the hydrochloride salt form makes it a good candidate for both oral solid dosage forms and potentially aqueous-based intravenous (IV) formulations.[16] A high melting point would suggest good thermal stability, which is advantageous for manufacturing processes like milling and compression.[14][15]
-
Pharmacokinetics (ADME): The predicted LogP of 0.1 suggests a relatively hydrophilic compound.[11] While this aids solubility, its ability to passively diffuse across the lipid bilayers of the gut wall and other cellular membranes must be carefully evaluated. The pKa will be critical in determining the charge state in the stomach (low pH) and intestine (higher pH), which in turn governs the interplay between solubility and permeability, ultimately defining its oral absorption potential.[20]
-
Safety and Toxicology: Ensuring adequate solubility in dosing vehicles is paramount for obtaining reliable and reproducible results in preclinical toxicology studies.[16] Inconsistent dissolution can lead to an underestimation of a compound's toxicity or efficacy.
Conclusion
4-(Ethanesulfonyl)piperidine hydrochloride is a promising chemical scaffold with potential applications in pharmaceutical development. A comprehensive characterization of its physical properties, as outlined in this guide, is not merely a data-gathering exercise; it is a fundamental component of a science-driven, risk-mitigating approach to drug discovery. Accurate and early determination of properties such as melting point, solubility, and lipophilicity provides the critical insights necessary to guide formulation strategies, predict in-vivo behavior, and ultimately increase the probability of developing a safe and effective therapeutic agent.
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